4-Cyclopropoxy-3-nitropyridine
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Overview
Description
4-Cyclopropoxy-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a nitro group at the third position and a cyclopropoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy group. One common method starts with the nitration of pyridine to form 3-nitropyridine. This can be achieved by reacting pyridine with nitrogen pentoxide in an organic solvent, followed by treatment with sulfur dioxide and bisulfite in water to yield 3-nitropyridine .
Next, the cyclopropoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 3-nitropyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to form this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: 4-Cyclopropoxy-3-aminopyridine.
Substitution: Various 4-cyclopropoxy-3-substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Similar structure but with a chloro group instead of a cyclopropoxy group.
4-Methoxy-3-nitropyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-3-nitropyridine is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other substituents. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)7-5-9-4-3-8(7)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
WJTNKKDGLAGSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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